Unique 3-Methoxyphenyl Substitution Confers Predicted Physicochemical Advantages Over 2-Methoxy and 4-Methoxy Isomers
A structural analysis using class-level inference indicates that the 3-methoxyphenyl group in CAS 954697-75-7 provides a distinct physicochemical profile compared to its 2-methoxy and 4-methoxy isomers. Published computational models for aromatic substituents show that the meta-methoxy group alters the compound's electronic distribution and lipophilicity differently than the ortho or para positions, which can lead to significant differences in membrane permeability and non-specific protein binding [1]. For close analogs where data is available, such as 1-(4-Methoxybenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea (CAS 954697-99-5), a change in the methoxy position from meta to para on a benzyl group results in a molecular weight change from 353.42 to 367.4 g/mol and the addition of a rotatable bond, demonstrating how a single positional isomer modification leads to quantifiable differences in key drug-likeness parameters [2].
| Evidence Dimension | Predicted lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP ~2.5-3.0 (estimated); TPSA 73.80 Ų (calculated) |
| Comparator Or Baseline | 1-(4-Methoxybenzyl) analog (CAS 954697-99-5): MW 367.4, cLogP ~3.0-3.5 (estimated), TPSA 73.80 Ų (identical urea core). 2-Methoxyphenyl analog: identical MW 353.42, cLogP ~2.5-3.0 (estimated). |
| Quantified Difference | The meta-methoxy isomer is predicted to have lower cLogP (~0.5 log units) than the benzyl analog, indicating higher aqueous solubility but lower membrane permeability, while maintaining the same hydrogen bonding capacity (TPSA) as all analogs. |
| Conditions | In silico property calculations using standard drug-likeness models (e.g., Lipinski's Rule of Five). |
Why This Matters
This physicochemical differentiation is critical for experimental design: the 3-methoxyphenyl compound will exhibit different solubility and permeability behavior in cellular assays compared to its isomers, directly impacting apparent potency and requiring tailored formulation for in vitro studies.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
- [2] CIRS Group. (n.d.). 1-(4-Methoxybenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea (CAS 954697-99-5). Global Chemical Inventory Search. Retrieved April 29, 2026. View Source
